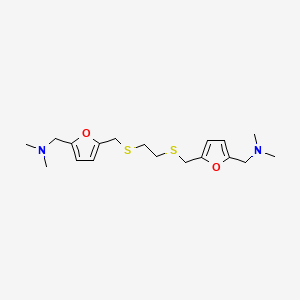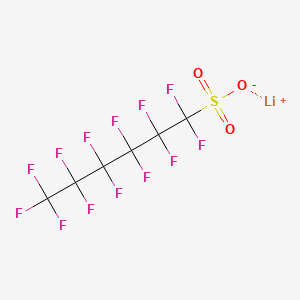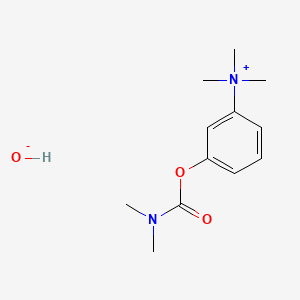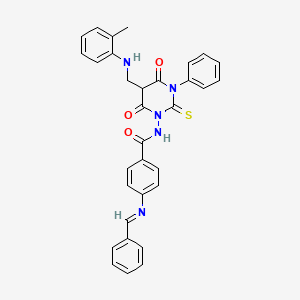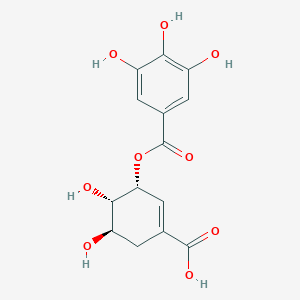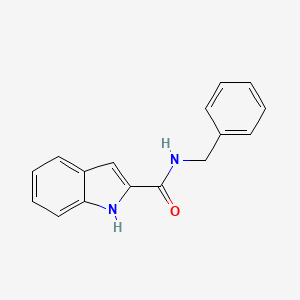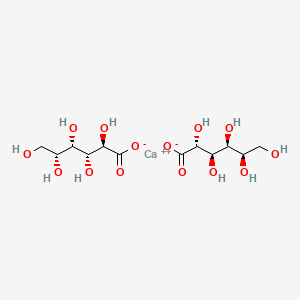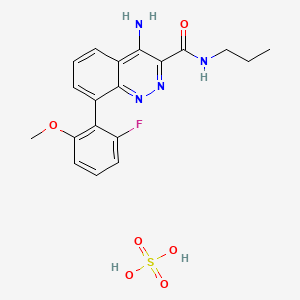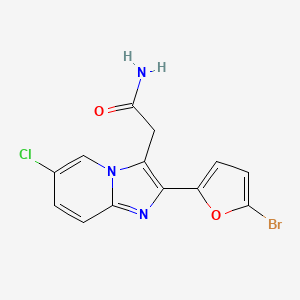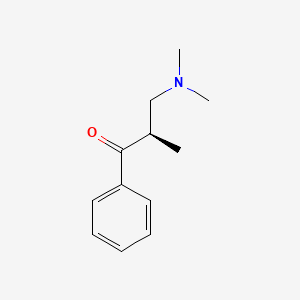
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form the azo compound.
Sulphonylation: Introduction of the sulphonyl group through sulphonyl chloride in the presence of a base.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Hydrolysis: Hydrolysis of the carboxamide group to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like hydroxide ions.
Hydrolysis Conditions: Acidic or basic conditions with water or alcohol as solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes, receptors, and other biomolecules, modulating their activity. For example, the azo group can undergo reduction to form amines, which may interact with cellular components, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-benzamide
- N-(2,5-Dimethoxyphenyl)-acetamide
- N-(2,5-Dimethoxyphenyl)-isophthalamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
79135-84-5 |
|---|---|
Fórmula molecular |
C27H26N4O7S |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-4-[[5-(dimethylsulfamoyl)-2-hydroxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H26N4O7S/c1-31(2)39(35,36)18-10-11-23(32)21(15-18)29-30-25-19-8-6-5-7-16(19)13-20(26(25)33)27(34)28-22-14-17(37-3)9-12-24(22)38-4/h5-15,32-33H,1-4H3,(H,28,34) |
Clave InChI |
JKQICSNERNXKPZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


